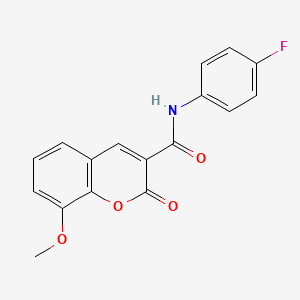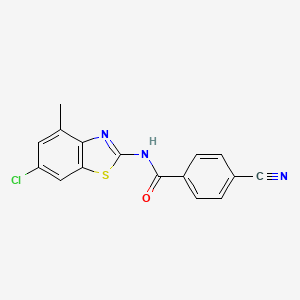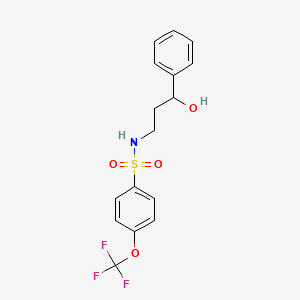
N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group (fluorophenyl, methoxy, 2-oxo-2H-chromene, carboxamide). Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups. These groups would likely contribute to the overall shape and electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. Some similar compounds have been characterized by techniques like UV–Vis, FT-IR, 1H-NMR and mass spectra .Scientific Research Applications
Medicinal Chemistry Applications
Kinase Inhibition for Cancer Therapy : Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound , has identified potent and selective Met kinase inhibitors. These compounds have shown promise in inhibiting tumor growth, indicating the potential of similar compounds in cancer therapy. One such compound has advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Materials Science Applications
Electrochromic and Electrofluorescent Materials : Chromene derivatives with bis(diphenylamino)-fluorene units have been synthesized and show outstanding thermal stability and solubility in various organic solvents. These materials exhibit excellent reversible electrochromic properties and can switch colors through electrochemical redox processes. One variant derived from cycloaliphatic dicarboxylic acid displayed strong fluorescence with high quantum yield, suggesting its use in electrochromic devices and sensors (Sun et al., 2016).
Sensor Development
Selective Chemosensors : Chromene-based chemosensors have been developed for the selective detection of metal ions and anions, such as Cu2+ and H2PO4−. These sensors exhibit an "on-off-on" fluorescence response, enabling the sensitive detection of these ions in environmental and biological samples. This research underscores the utility of chromene derivatives in creating sensitive and selective sensors for chemical analysis (Meng et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties, causing relatively low toxicity
Result of Action
Similar compounds have been found to have various biological activities, such as anti-inflammatory, anticancer, and antiviral effects
Action Environment
Similar compounds have been found to be influenced by various environmental factors
properties
IUPAC Name |
N-(4-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-22-14-4-2-3-10-9-13(17(21)23-15(10)14)16(20)19-12-7-5-11(18)6-8-12/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYVIIHPJQXNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2755105.png)



![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1,3-thiazole](/img/structure/B2755116.png)
![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2755119.png)

![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)

![1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2755123.png)

![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2755128.png)